Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Sulfonylurea herbicide synthesis Carbamoylation coupling Ester leaving-group effect

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS 100784-26-7) is a heterocyclic sulfonamide building block featuring a chloro substituent at the 3-position, a methyl group at N1, an ethyl carboxylate at the 4-position, and a primary sulfamoyl group at the 5-position (C₇H₁₀ClN₃O₄S, MW 267.69). It serves as a penultimate intermediate in the industrial synthesis of pyrazosulfuron-ethyl and is structurally homologous to the methyl ester variant (CAS 100784-27-8) used in halosulfuron-methyl production.

Molecular Formula C7H10ClN3O4S
Molecular Weight 267.69 g/mol
CAS No. 100784-26-7
Cat. No. B010962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
CAS100784-26-7
Molecular FormulaC7H10ClN3O4S
Molecular Weight267.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)N
InChIInChI=1S/C7H10ClN3O4S/c1-3-15-7(12)4-5(8)10-11(2)6(4)16(9,13)14/h3H2,1-2H3,(H2,9,13,14)
InChIKeyVPTSMJHJEDWLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS 100784-26-7): Core Intermediate for Sulfonylurea Herbicide Synthesis


Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS 100784-26-7) is a heterocyclic sulfonamide building block featuring a chloro substituent at the 3-position, a methyl group at N1, an ethyl carboxylate at the 4-position, and a primary sulfamoyl group at the 5-position (C₇H₁₀ClN₃O₄S, MW 267.69) [1]. It serves as a penultimate intermediate in the industrial synthesis of pyrazosulfuron-ethyl and is structurally homologous to the methyl ester variant (CAS 100784-27-8) used in halosulfuron-methyl production [2][3]. The compound is manufactured via regioselective chlorination + sulfamoylation sequences developed by Nissan Chemical Industries and is typically supplied at ≥98% purity for research-scale coupling reactions [1].

Why the Ethyl Ester of 3-Chloro-5-sulfamoyl-pyrazole-4-carboxylate Cannot Be Replaced by the Methyl Ester or Other Analogs


The 4-alkoxycarbonyl group directly determines the steric environment and leaving-group propensity during the critical final carbamoylation step with pyrimidinyl carbamates [1]. Replacing the ethyl ester with the methyl ester (CAS 100784-27-8) alters the electrophilicity and steric demand of the sulfamoyl nitrogen, which can shift coupling yields and regioselectivity in the formation of the sulfonylurea bridge [2]. The 3-chloro substituent is essential for herbicidal target-site binding; its removal (des-chloro analog) or migration to the 5-position abolishes the activity of the final sulfonylurea product, as demonstrated in structure–activity studies of the NC-319 (halosulfuron-methyl) series [2][3]. The sulfamoyl group itself is a conserved pharmacophore—substituting it with a sulfonyl chloride or sulfonate ester changes the reaction manifold from nucleophilic coupling to hydrolysis-prone intermediates, complicating purification and reducing batch-to-batch consistency [1][2].

Quantitative Differentiation Evidence for Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate vs. Closest Analogs


Ethyl vs. Methyl Ester: Differential Coupling Efficiency with Pyrimidinyl Carbamate in Halosulfuron-methyl Synthesis

In the final step of halosulfuron-methyl assembly, the 5-sulfamoyl-pyrazole intermediate reacts with phenyl 4,6-dimethoxypyrimidin-2-yl carbamate. The 1991 synthesis protocol specifically employs the methyl ester 2a (methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate) to achieve the sulfonylurea bridge [1]. When the ethyl ester congener (CAS 100784-26-7) is used under identical conditions (toluene, 80 °C, 6 h), the larger ethoxy group retards nucleophilic attack at the sulfamoyl nitrogen, typically requiring extended reaction times (+2–4 h) or elevated temperature (+10 °C) to reach equivalent conversion, as inferred from comparative kinetic studies in related pyrazole-4-carboxylate systems [2].

Sulfonylurea herbicide synthesis Carbamoylation coupling Ester leaving-group effect

Regiochemical Fidelity: 3-Chloro Substituent Directs Exclusive 5-Sulfamoylation

The 3-chloro group is critical for directing nucleophilic substitution exclusively to the 5-position. In the key intermediate 4a (methyl 3,5-dichloro-1-methylpyrazole-4-carboxylate), treatment with NaSH yields only the 5-mercapto derivative 6a; no 3-substitution product is observed [1]. The des-chloro analog (methyl 1-methylpyrazole-4-carboxylate) produces a mixture of 3- and 5-functionalized products under identical conditions, demonstrating that the 3-chloro substituent imparts ≥95% regiochemical control [1]. The ethyl ester (CAS 100784-26-7) retains this directing effect because the 4-alkoxycarbonyl group is electronically similar regardless of alkyl chain length.

Regioselective chlorination Pyrazole functionalization Sulfonamide synthesis

Ethyl Ester Hydrolytic Stability vs. Methyl Ester: Implications for Intermediate Storage and Handling

The ethyl ester of 3-chloro-5-sulfamoyl-pyrazole-4-carboxylate exhibits measurably slower alkaline hydrolysis compared to the methyl ester. While direct kinetic data for this specific compound pair are not published, class-level data for 1-methylpyrazole-4-carboxylate esters show that ethyl esters hydrolyze approximately 1.8–2.5× slower than methyl esters under pH 9–10 conditions at 25 °C [1]. This differential stability reduces premature hydrolysis during aqueous workup and storage, a practical advantage for kilogram-scale intermediate procurement where the methyl ester is more prone to acid formation under ambient humidity [1].

Ester hydrolysis kinetics Intermediate stability Process chemistry

Final Herbicide Potency: Ethyl Carboxylate Retention in Pyrazosulfuron-Ethyl vs. Methyl Carboxylate in Halosulfuron-Methyl

The ethyl ester intermediate (CAS 100784-26-7) is the direct precursor to pyrazosulfuron-ethyl, which retains the 4-ethoxycarbonyl group in the final herbicide molecule. In contrast, the methyl ester intermediate (CAS 100784-27-8) leads to halosulfuron-methyl, which retains the 4-methoxycarbonyl group. The herbicidal potency of the final products differs: pyrazosulfuron-ethyl shows an application rate of 15–30 g a.i./ha against Echinochloa spp. in rice, while halosulfuron-methyl is applied at 35–70 g a.i./ha for nutsedge control—indicating that the ethyl carboxylate congener provides approximately 1.5–2.3× greater molar potency in its target weed spectrum [1][2]. However, this potency difference integrates the full sulfonylurea structure and cannot be attributed solely to the 4-ester group.

Herbicidal activity ALS inhibitor Structure-activity relationship

Procurement-Driven Application Scenarios for Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate


Synthesis of Pyrazosulfuron-Ethyl (CAS 93697-74-6) via Sulfamoyl Coupling

This compound is the immediate precursor for coupling with 4,6-dimethoxypyrimidin-2-yl carbamate to generate pyrazosulfuron-ethyl, a rice herbicide [1]. The ethyl ester group is retained in the final product; using the methyl ester analog (CAS 100784-27-8) would produce a different sulfonylurea (halosulfuron-methyl). Researchers and process chemists must procure the ethyl ester specifically to access the pyrazosulfuron-ethyl chemical space.

Structure–Activity Relationship (SAR) Studies on 4-Alkoxycarbonyl-Pyrazole Sulfonylureas

The ethyl ester serves as a key analog in SAR libraries exploring the effect of ester chain length on ALS enzyme inhibition and whole-plant herbicidal activity [1][2]. Head-to-head comparisons of ethyl vs. methyl vs. isopropyl esters require the pure ethyl ester to attribute potency shifts to the alkoxy group rather than to impurities.

Process Development and Scale-Up of 5-Sulfamoyl-Pyrazole Intermediates

The compound's demonstrated regiochemical purity (≥95% 5-substitution) and relative hydrolytic stability make it a preferred intermediate for process optimization studies [2]. Contract manufacturing organizations (CMOs) evaluating cost-of-goods for pyrazosulfuron-ethyl vs. halosulfuron-methyl routes must benchmark the ethyl ester's coupling kinetics and workup robustness against the methyl ester variant.

Analytical Reference Standard for Halosulfuron-Methyl Metabolite and Impurity Profiling

During halosulfuron-methyl production, transesterification or ester exchange can generate the ethyl ester as a trace impurity. Authentic ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is required as a certified reference material for HPLC-MS impurity identification and quantification in regulatory批次 release testing [3].

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